molecular formula C5H7BF3 B2603931 Bicyclo[1.1.1]pentan-1-yltrifluoroborate CAS No. 2410559-71-4

Bicyclo[1.1.1]pentan-1-yltrifluoroborate

Cat. No.: B2603931
CAS No.: 2410559-71-4
M. Wt: 134.92
InChI Key: VLZXFAQHVXHJTF-UHFFFAOYSA-N
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Description

Bicyclo[1.1.1]pentan-1-yltrifluoroborate (CAS: 2410559-71-4) is a potassium salt with the molecular formula C₅H₇BF₃ and a molecular weight of 134.92 g/mol . It belongs to the class of organotrifluoroborate salts, which are widely used in cross-coupling reactions due to their stability and reactivity under mild conditions. This compound is synthesized via continuous flow chemistry, enabling scalable production of bench-stable salts suitable for metallaphotoredox cross-couplings with aryl halides . Its bicyclo[1.1.1]pentane (BCP) core is a strained, rigid scaffold that serves as a bioisostere for phenyl rings, tert-butyl groups, and alkynes in drug design, improving solubility and reducing lipophilicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[111]pentan-1-yltrifluoroborate typically involves the construction of the bicyclo[11One common method involves the photochemical addition of propellane to diacetyl, followed by a haloform reaction to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . This intermediate can then be transformed into various derivatives, including trifluoroborates, through subsequent reactions.

Industrial Production Methods

Industrial production of bicyclo[1.1.1]pentan-1-yltrifluoroborate often relies on scalable reactions that can be performed in flow systems. For example, a general scalable reaction between alkyl iodides and propellane has been reported, which provides bicyclo[1.1.1]pentane iodides in milligram to kilogram quantities using light without the need for catalysts or additives . This method can be adapted for the production of trifluoroborate derivatives.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[1.1.1]pentan-1-yltrifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include alkyl iodides, nucleophiles, and radical initiators. Reaction conditions often involve light-induced processes, particularly for radical reactions .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield a variety of functionalized derivatives, while radical reactions can lead to complex multi-component products .

Scientific Research Applications

Medicinal Chemistry Applications

Bioisosteric Replacement:
Bicyclo[1.1.1]pentane serves as a saturated bioisostere for various aromatic rings, particularly the para-substituted phenyl ring. This substitution can enhance pharmacokinetic properties, such as solubility and metabolic stability. For instance, the replacement of a central phenyl ring in γ-secretase inhibitors with a bicyclo[1.1.1]pentane motif resulted in compounds with significantly improved passive permeability and oral absorption characteristics in animal models .

Case Study: IDO1 Inhibition
A notable application is in the development of inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1). The incorporation of bicyclo[1.1.1]pentane into these inhibitors improved their potency and selectivity while mitigating issues related to metabolic stability, particularly amide hydrolysis that often plagues benzamide-containing compounds .

Synthetic Methodologies

Continuous Flow Synthesis:
Recent advancements have enabled the continuous flow synthesis of bicyclo[1.1.1]pentan-1-yltrifluoroborate salts, which are stable and can be used in cross-coupling reactions with aryl halides under metallaphotoredox conditions . This method enhances the efficiency of synthesizing complex aryl structures, making it a valuable tool in medicinal chemistry.

Scalable Production Techniques:
Innovative photochemical methods have been developed to synthesize bicyclo[1.1.1]pentane derivatives on a large scale (up to 1 kg) using simple reagents and light as the energy source, eliminating the need for catalysts or additives . This scalability is crucial for pharmaceutical applications where large quantities of intermediates are often required.

Diverse Applications in Organic Synthesis

Click Chemistry:
Bicyclo[1.1.1]pentane-derived azides and terminal alkynes have been synthesized for use in click chemistry reactions, showcasing their versatility as building blocks for constructing complex molecular architectures .

Functionalization Potential:
The trifluoroborate derivative of bicyclo[1.1.1]pentane can undergo various functionalizations to yield a range of useful compounds such as acids, esters, alcohols, and amines, further expanding its utility in synthetic organic chemistry .

Comparative Data Table

Application AreaDescriptionKey Findings/Benefits
Medicinal Chemistry Bioisostere for enhancing drug propertiesImproved solubility and metabolic stability
Synthesis Methodologies Continuous flow synthesisEfficient production of complex structures
Organic Synthesis Building blocks for click chemistryVersatile derivatives for diverse chemical transformations
Scalability Large-scale synthesis using lightCost-effective production without purification needs

Mechanism of Action

The mechanism of action of bicyclo[1.1.1]pentan-1-yltrifluoroborate involves its ability to mimic the geometry and electronic properties of para-substituted benzene rings. This bioisosteric replacement can enhance the solubility, potency, and metabolic stability of drug candidates . The trifluoroborate group can also participate in various chemical transformations, contributing to the compound’s versatility in synthetic applications.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Features
Bicyclo[1.1.1]pentan-1-yltrifluoroborate C₅H₇BF₃ 134.92 Rigid BCP core; stable trifluoroborate salt; used in cross-couplings
Potassium phenyltrifluoroborate C₆H₅BF₃K 190.01 Aryl trifluoroborate; less strained; common in Suzuki-Miyaura reactions
1-Ethyl-1-methylpyrrolidinium tetrafluoroborate C₇H₁₆BF₄N 201.01 Ionic liquid; tetrafluoroborate anion; high purity (>98%)
Bicyclo[2.2.2]octan-1-amine hydrochloride C₈H₁₅N·HCl 161.67 Larger bicyclic system; reduced strain; used in peptide mimics
  • BCP Core vs. Bicyclo[2.2.2]octane : The BCP motif in this compound introduces significant steric strain compared to the larger bicyclo[2.2.2]octane framework. This strain enhances reactivity in cross-couplings but may reduce thermal stability .
  • Trifluoroborate vs. Tetrafluoroborate Salts : Trifluoroborates (e.g., BCP derivative) are more reactive in cross-couplings than tetrafluoroborates (e.g., 1-ethyl-1-methylpyrrolidinium salt), which are typically used as inert ionic liquids .

Reactivity in Cross-Coupling Reactions

This compound exhibits exceptional reactivity in metallaphotoredox cross-couplings due to its strained BCP core and the stability of the trifluoroborate group. For example, it couples efficiently with complex aryl halides under mild conditions, a feat rarely reported for other bicyclic boronates . In contrast, potassium phenyltrifluoroborate requires harsher conditions (e.g., strong bases, elevated temperatures) for similar transformations.

Physicochemical and Bioisosteric Performance

  • Lipophilicity and Solubility : BCP-based trifluoroborates exhibit lower logP values compared to phenyltrifluoroborates, making them advantageous for medicinal chemistry. For instance, BCP-F₂ analogs (e.g., 2,2-difluorobicyclo[1.1.1]pentanes) show improved water solubility while maintaining metabolic stability .
  • This contrasts with bicyclo[2.2.2]octane derivatives, which are bulkier and less effective in mimicking planar aromatic systems .

Biological Activity

Bicyclo[1.1.1]pentan-1-yltrifluoroborate (BCP) is a compound that has gained attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of BCP, focusing on its role as a bioisostere, its impact on drug design, and specific case studies demonstrating its efficacy.

1. Overview of Bicyclo[1.1.1]pentane

Bicyclo[1.1.1]pentane (BCP) is characterized by its three-dimensional structure, which allows it to serve as a non-classical phenyl ring bioisostere. This structural feature contributes to improved metabolic stability and altered pharmacokinetic properties compared to traditional aromatic compounds.

BCP's biological activity is primarily attributed to its ability to replace conventional aromatic rings in drug candidates, which can enhance solubility, permeability, and metabolic stability:

  • Metabolic Stability : BCP derivatives have shown reduced susceptibility to metabolic pathways that typically degrade phenyl-containing compounds, such as amide hydrolysis .
  • Inflammation Modulation : Certain BCP-containing compounds have been evaluated for their anti-inflammatory properties, demonstrating significant inhibition of pro-inflammatory cytokines in vitro .

3.1 Anti-Inflammatory Activity

A study synthesized four BCP-containing lipoxin A4 mimetics (BCP-sLXms) and evaluated their effects on inflammatory responses:

  • Compound 6a demonstrated high anti-inflammatory activity with an IC50 in the picomolar range, significantly reducing lipopolysaccharide (LPS)-induced NFκB activity by approximately 50% and downregulating cytokine release (e.g., TNFα, MCP1) .
CompoundIC50 (nM)Effect on Cytokines
6a<0.001↓ TNFα, MCP1
6b0.5↓ MIP1α

3.2 γ-Secretase Inhibition

Another study replaced the para-substituted fluorophenyl ring in a γ-secretase inhibitor with a BCP motif:

  • The new compound exhibited comparable enzyme inhibition with enhanced passive permeability and solubility, leading to improved oral absorption characteristics (~4-fold increase in Cmax and AUC values) .

3.3 IDO1 Inhibition

Research focused on IDO1 inhibitors revealed that replacing the central phenyl ring with a BCP resulted in:

  • A compound that maintained excellent potency while exhibiting improved pharmacokinetic profiles, including reduced clearance and extended half-life .
CompoundHeLa IC50 (nM)Oral Bioavailability (%)
Original5.015
BCP3.1>40

4. Advantages of Bicyclo[1.1.1]pentane in Drug Design

The incorporation of BCP into drug candidates offers several advantages:

  • Enhanced Solubility : BCPs improve aqueous solubility, which is critical for oral bioavailability.
  • Reduced Toxicity : They mitigate risks associated with traditional aromatic structures, such as genotoxicity linked to aniline derivatives .
  • Diverse Applications : BCPs are being explored across various therapeutic areas, including oncology and inflammation modulation.

5. Conclusion

This compound represents a promising scaffold in medicinal chemistry due to its unique properties as a bioisostere of the phenyl ring. Its ability to enhance metabolic stability and modulate biological activity makes it a valuable tool in drug design and development.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing bicyclo[1.1.1]pentan-1-yltrifluoroborate, and how do they differ in scalability and functional group tolerance?

this compound is synthesized via radical-mediated ring-opening of tricyclo[1.1.1.0¹,³]pentane using triethylborane as an initiator, which allows access to halogenated derivatives . A continuous flow method has been developed to enhance scalability and stability, producing bench-stable trifluoroborate salts under controlled reaction conditions . The radical approach tolerates diverse functional groups, while the flow method prioritizes scalability and reproducibility for medicinal chemistry applications. Key analytical methods include ¹H/¹³C NMR and X-ray crystallography to confirm structural integrity .

Q. How should researchers characterize this compound to ensure purity and structural accuracy?

Characterization requires a combination of spectroscopic and crystallographic techniques:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm the absence of byproducts (e.g., unreacted tricyclopentane) and verify substitution patterns .
  • X-ray crystallography : Critical for resolving the strained bicyclo[1.1.1]pentane core and confirming the trifluoroborate moiety .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and isotopic patterns.
  • Elemental analysis : Ensures stoichiometric purity of the trifluoroborate salt .

Q. What are the primary applications of this compound in medicinal chemistry?

This compound serves as a bioisostere for tert-butyl, phenyl, or alkyne groups to improve drug-like properties such as solubility and metabolic stability . Its rigid, three-dimensional structure reduces planarity, enhancing membrane permeability. Applications include:

  • Cross-coupling reactions : Metallaphotoredox conditions enable C(sp²)-C(sp³) couplings with aryl halides, expanding access to biaryl mimetics .
  • Prodrug development : Functionalization at the bridgehead position for targeted delivery .

Advanced Research Questions

Q. How can researchers address contradictions in reported reaction yields for metallaphotoredox cross-couplings involving this compound?

Yield variations often stem from differences in:

  • Light source intensity : Optimize irradiance (e.g., blue LEDs at 450 nm) to balance radical initiation and side reactions .
  • Catalyst loading : Screen Ni/Ir photocatalyst ratios (e.g., 2–5 mol% Ni(II)) to minimize homocoupling byproducts .
  • Substrate electronics : Electron-deficient aryl halides generally show higher yields due to faster oxidative addition. Use Hammett plots to correlate substituent effects with efficiency .
    Controlled experiments with internal standards (e.g., deuterated analogs) can isolate variables contributing to yield discrepancies.

Q. What experimental design considerations are critical for incorporating this compound into complex natural product scaffolds?

Key factors include:

  • Orthogonal protection : Use tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect reactive sites during multi-step syntheses .
  • Solvent compatibility : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility, while ethereal solvents (THF) minimize borate hydrolysis .
  • Late-stage functionalization : Employ photoredox conditions to avoid destabilizing sensitive functional groups (e.g., epoxides) in early steps .

Q. How can researchers resolve discrepancies in computational vs. experimental data on the strain energy of bicyclo[1.1.1]pentane derivatives?

The strain energy of bicyclo[1.1.1]pentane (~70 kcal/mol) often leads to divergent computational predictions. To reconcile

  • Level of theory : Use DFT methods (e.g., B3LYP/6-311+G(d,p)) with dispersion corrections for accurate strain calculations .
  • Experimental validation : Compare thermochemical data (e.g., heat of hydrogenation) with computed values.
  • Crystallographic analysis : Correlate bond lengths/angles from X-ray structures with computational geometry optimizations .

Q. What strategies mitigate decomposition of this compound during long-term storage?

  • Anhydrous conditions : Store under argon or nitrogen in flame-dried glassware to prevent hydrolysis .
  • Low-temperature storage : Maintain at –20°C in desiccated environments.
  • Stabilizers : Add molecular sieves (3Å) to scavenge trace moisture .

Q. Methodological Frameworks for Research Design

Q. How can the PICO(T) framework guide research on the therapeutic potential of this compound derivatives?

Using PICO(T) (Population, Intervention, Comparison, Outcome, Time):

  • Population : Target protein (e.g., kinase enzymes) or disease model (e.g., cancer cell lines).
  • Intervention : Bicyclo[1.1.1]pentane derivative vs. traditional bioisosteres (e.g., tert-butyl).
  • Comparison : Evaluate binding affinity (IC₅₀), solubility, and metabolic stability.
  • Outcome : Improved pharmacokinetic (PK) profiles or reduced off-target effects.
  • Time : Acute vs. chronic exposure in in vivo models .

Q. What are the best practices for reporting synthetic procedures and characterization data in publications?

  • Reproducibility : Detail reaction scales, purification methods (e.g., column chromatography gradients), and equipment specifications (e.g., flow reactor dimensions) .
  • Data transparency : Include NMR spectra (with integration values), HRMS, and crystallographic deposition numbers (e.g., CCDC 2286523) .
  • Ethical reporting : Disclose failed attempts to aid community learning (e.g., incompatible catalysts or solvents) .

Properties

IUPAC Name

1-bicyclo[1.1.1]pentanyl(trifluoro)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BF3/c7-6(8,9)5-1-4(2-5)3-5/h4H,1-3H2/q-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZXFAQHVXHJTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C12CC(C1)C2)(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BF3-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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